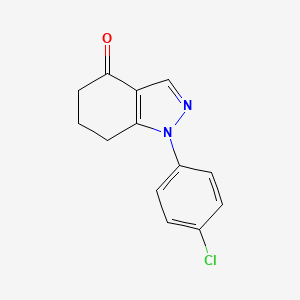
1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
説明
1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chlorobenzaldehyde and cyclohexanone.
Cyclization: The initial step involves the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Hydrogenation: The chalcone is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the double bond, forming the corresponding saturated ketone.
Cyclization to Indazole: The final step involves cyclization of the ketone with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production follows similar steps but is optimized for large-scale synthesis. This includes using continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of indazole derivatives with enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity to these targets, while the indazole ring facilitates interactions with active sites. This dual interaction mechanism makes it effective in modulating biological pathways involved in inflammation, cell proliferation, and microbial growth.
類似化合物との比較
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-Methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-Nitrophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness: 1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the chlorophenyl group, which enhances its electron-withdrawing properties, affecting its reactivity and binding affinity. This makes it distinct in its biological activity and potential therapeutic applications compared to other indazole derivatives.
特性
IUPAC Name |
1-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKPEVGUVGBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















